ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
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Overview
Description
ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The starting materials often include pyrazolopyrimidine derivatives, which undergo various chemical transformations such as alkylation, acylation, and thiolation to yield the final product. The reaction conditions may involve the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE: shares structural similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of ETHYL 2-{[1-(2-HYDROXYETHYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O4S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H14N4O4S/c1-2-19-8(17)6-20-11-13-9-7(10(18)14-11)5-12-15(9)3-4-16/h5,16H,2-4,6H2,1H3,(H,13,14,18) |
InChI Key |
YYMNPSBKQZFQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Origin of Product |
United States |
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